molecular formula C17H18ClFN4O B2636931 2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396867-56-3

2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2636931
CAS No.: 1396867-56-3
M. Wt: 348.81
InChI Key: DHBUXLWOXJQLNO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of pyrazine with piperidine under controlled conditions to form 1-(pyrazin-2-yl)piperidine.

    Benzamide Formation: The next step involves the acylation of the piperidine intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyrazine moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the piperidine and pyrazine moieties.

Scientific Research Applications

2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, in the context of tuberculosis treatment, it may inhibit the growth of Mycobacterium tuberculosis by interfering with key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
  • 2-chloro-4-fluoro-N-(piperidin-4-ylmethyl)benzamide
  • 2-chloro-4-fluoro-N-(pyrazin-2-ylmethyl)benzamide

Uniqueness

2-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both pyrazine and piperidine moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-15-9-13(19)1-2-14(15)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBUXLWOXJQLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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